RXP 407

Übersicht

Beschreibung

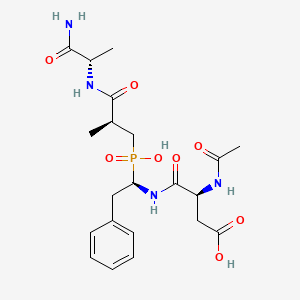

RXP-407 ist ein Phosphinpeptid, das für seine potente Hemmung des Angiotensin-Converting-Enzyms (ACE) bekannt ist. Diese Verbindung ist einzigartig, weil sie selektiv das N-terminale aktive Zentrum von ACE hemmt, was sie von anderen ACE-Hemmern unterscheidet, die typischerweise beide aktiven Zentren gleichermaßen angreifen . Diese Selektivität macht RXP-407 zu einem wertvollen Werkzeug in der kardiovaskulären Forschung und für potenzielle therapeutische Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RXP-407 wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die wichtigsten Schritte umfassen die Bildung einer Phosphinpeptidbindung, die unter Verwendung spezifischer Phosphinsäurederivate erreicht wird. Die Synthese beginnt typischerweise mit der Schutzgruppenbildung der Aminosäure-Seitenketten, gefolgt von der Kupplung der Phosphinsäureeinheit an das Peptidrückgrat. Das Endprodukt wird nach Entschützungs- und Reinigungsschritten erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von RXP-407 umfasst großtechnische Peptidsynthesetechniken. Zu diesen Methoden gehören die Festphasenpeptidsynthese (SPPS) und die Flüssigphasenpeptidsynthese (LPPS). Die Wahl des Verfahrens hängt von der gewünschten Menge und Reinheit des Produkts ab. SPPS wird oft aufgrund seiner Effizienz und seiner Fähigkeit, hochreine Peptide zu produzieren, bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RXP-407 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Phosphingruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können das Peptidrückgrat oder die Seitenketten modifizieren.

Substitution: Substitutionsreaktionen können an den Aminosäureresten oder der Phosphingruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Modifikation.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation der Phosphingruppe zur Bildung von Phosphonsäuren führen, während die Reduktion modifizierte Peptide mit veränderter biologischer Aktivität liefern kann .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird RXP-407 als Modellverbindung zur Untersuchung der selektiven Hemmung von Enzymen verwendet. Seine einzigartige Struktur und seine selektiven Hemmungseigenschaften machen es zu einem wertvollen Werkzeug, um Enzym-Substrat-Wechselwirkungen zu verstehen und neue Inhibitoren zu entwickeln .

Biologie

In der biologischen Forschung wird RXP-407 verwendet, um die Rolle von ACE in verschiedenen physiologischen Prozessen zu untersuchen. Seine Fähigkeit, das N-terminale aktive Zentrum von ACE selektiv zu hemmen, ermöglicht es Forschern, die spezifischen Funktionen dieser Enzymdomäne zu untersuchen .

Medizin

In der Medizin hat RXP-407 potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen. Durch die selektive Hemmung des N-terminalen aktiven Zentrums von ACE kann RXP-407 den Blutdruck und die Herz-Kreislauf-Funktion modulieren, was im Vergleich zu nicht-selektiven ACE-Hemmern zu weniger Nebenwirkungen führt .

Industrie

In der pharmazeutischen Industrie wird RXP-407 bei der Entwicklung neuer ACE-Hemmer eingesetzt. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Leitverbindung für die Entwicklung von Medikamenten mit verbesserter Selektivität und Wirksamkeit .

Wirkmechanismus

RXP-407 übt seine Wirkung aus, indem es an das N-terminale aktive Zentrum von ACE bindet. Diese Bindung hemmt die Enzymaktivität und verhindert die Umwandlung von Angiotensin I in Angiotensin II. Die Hemmung dieses Weges führt zu einem Blutdrucksenkung und einer Modulation der Herz-Kreislauf-Funktion. Zu den molekularen Zielstrukturen von RXP-407 gehört das Zinkion im aktiven Zentrum von ACE, das für die katalytische Aktivität des Enzyms unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, RXP-407 is used as a model compound to study selective inhibition of enzymes. Its unique structure and selective inhibition properties make it a valuable tool for understanding enzyme-substrate interactions and developing new inhibitors .

Biology

In biological research, RXP-407 is used to study the role of ACE in various physiological processes. Its ability to selectively inhibit the N-terminal active site of ACE allows researchers to investigate the specific functions of this enzyme domain .

Medicine

In medicine, RXP-407 has potential therapeutic applications in the treatment of cardiovascular diseases. By selectively inhibiting the N-terminal active site of ACE, RXP-407 can modulate blood pressure and cardiovascular function with potentially fewer side effects compared to non-selective ACE inhibitors .

Industry

In the pharmaceutical industry, RXP-407 is used in the development of new ACE inhibitors. Its unique properties make it a valuable lead compound for designing drugs with improved selectivity and efficacy .

Wirkmechanismus

RXP-407 exerts its effects by binding to the N-terminal active site of ACE. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The inhibition of this pathway leads to a decrease in blood pressure and modulation of cardiovascular function. The molecular targets of RXP-407 include the zinc ion in the active site of ACE, which is essential for the enzyme’s catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Captopril: Ein nicht-selektiver ACE-Hemmer, der beide aktiven Zentren von ACE angreift.

Enalapril: Ein weiterer nicht-selektiver ACE-Hemmer, der zur Behandlung von Bluthochdruck eingesetzt wird.

Lisinopril: Ein weit verbreiteter ACE-Hemmer mit ähnlichen Eigenschaften wie Captopril und Enalapril.

Einzigartigkeit von RXP-407

RXP-407 ist einzigartig aufgrund seiner selektiven Hemmung des N-terminalen aktiven Zentrums von ACE. Diese Selektivität ermöglicht eine präzisere Modulation der ACE-Aktivität, was zu weniger Nebenwirkungen und verbesserten therapeutischen Ergebnissen im Vergleich zu nicht-selektiven Inhibitoren führen kann .

Eigenschaften

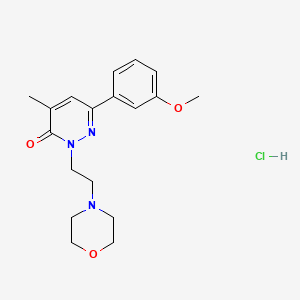

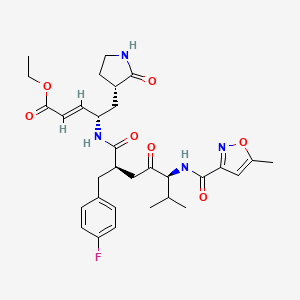

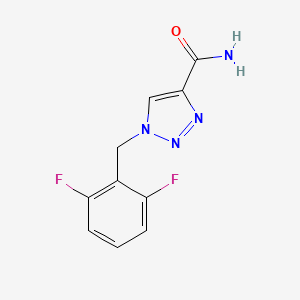

Molekularformel |

C21H31N4O8P |

|---|---|

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

(3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H31N4O8P/c1-12(20(30)23-13(2)19(22)29)11-34(32,33)17(9-15-7-5-4-6-8-15)25-21(31)16(10-18(27)28)24-14(3)26/h4-8,12-13,16-17H,9-11H2,1-3H3,(H2,22,29)(H,23,30)(H,24,26)(H,25,31)(H,27,28)(H,32,33)/t12-,13+,16+,17-/m1/s1 |

InChI-Schlüssel |

OCAZUTUOYLAIOA-OSRSDYAFSA-N |

SMILES |

CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |

Isomerische SMILES |

C[C@H](CP(=O)([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C)O)C(=O)N[C@@H](C)C(=O)N |

Kanonische SMILES |

CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ac-Asp-Phe-psi(PO2CH2)-Ala-Ala-NH2 RXP 407 RXP-407 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

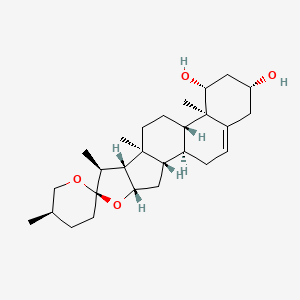

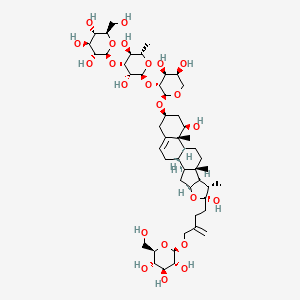

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one](/img/structure/B1680275.png)